molecular formula C18H28N2O5S B2444317 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pentanamide CAS No. 921926-51-4

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pentanamide

Cat. No.: B2444317
CAS No.: 921926-51-4
M. Wt: 384.49
InChI Key: OEZVLVVFOUFYGV-UHFFFAOYSA-N
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Description

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pentanamide is a complex organic compound that features a 6,7-dimethoxy-3,4-dihydroisoquinoline core

Properties

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O5S/c1-4-5-6-18(21)19-8-10-26(22,23)20-9-7-14-11-16(24-2)17(25-3)12-15(14)13-20/h11-12H,4-10,13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZVLVVFOUFYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCCS(=O)(=O)N1CCC2=CC(=C(C=C2C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Yield Trade-offs

  • Temperature Control : Sulfonation and acylation steps require strict temperature regulation to prevent decomposition. For example, exceeding 25°C during sulfonyl chloride formation risks hydrolysis.
  • Solvent Selection : Polar aprotic solvents like $$ \text{DMF} $$ enhance nucleophilicity in sulfonamide formation but may complicate purification due to high boiling points.

Purification Strategies

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane mixtures (15–30% ethyl acetate) effectively isolates intermediates.
  • Crystallization : The final product may be recrystallized from ethanol/water mixtures to achieve >95% purity.

Analytical Characterization

Critical spectroscopic data for intermediates and the final compound include:

  • $$ ^1\text{H} $$ NMR : The dihydroisoquinoline core exhibits characteristic aromatic protons at $$ \delta $$ 6.77–6.81 ppm (singlets for methoxy-substituted aryl groups).
  • LC-MS : The molecular ion peak at $$ m/z = 384.5 $$ confirms the molecular weight of the target compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pentanamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pentanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares the core structure but lacks the sulfonyl and amide groups.

    N-(2-(3,4-dimethoxyphenyl)ethyl)pentanamide: Similar structure but without the isoquinoline core.

Uniqueness

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pentanamide is unique due to the combination of its isoquinoline core, sulfonyl group, and amide functionality. This combination of features may confer unique chemical and biological properties not found in similar compounds .

Biological Activity

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pentanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a 3,4-dihydroisoquinoline moiety with methoxy substitutions and a sulfonamide group. Its molecular formula is C17H24N2O4SC_{17}H_{24}N_2O_4S, with a molecular weight of approximately 356.45 g/mol.

Research indicates that compounds related to this structure may exhibit various biological activities, including:

  • Orexin Receptor Modulation : The compound has been shown to selectively bind to orexin receptors, particularly the orexin 2 receptor subtype. This interaction is crucial for regulating sleep and appetite, making it a candidate for treating sleep disorders and metabolic diseases.
  • Antimicrobial Activity : Some derivatives of the isoquinoline structure have demonstrated in vitro activity against pathogens such as Mycobacterium tuberculosis (MTB). For instance, related compounds have shown minimum inhibitory concentrations (MIC) as low as 0.22 μM against MTB .

Biological Activity Data

A summary of biological activities observed in related compounds is presented in the following table:

Activity Compound Effect Reference
Orexin receptor antagonismThis compoundModulates sleep/wake cycles
Antimicrobial6,7-Dimethoxy-3-(4-pyridyl)-2,3,3a,4-tetrahydroindeno[1,2-c]pyrazol-2-yl derivativesInhibitory against MTB
CytotoxicityVarious isoquinoline derivativesSelective cytotoxicity in cancer cells

Case Studies

  • Orexin Receptor Studies : In vitro studies involving radiolabeled ligand binding assays demonstrated that the compound could selectively modulate orexin receptor activity. This suggests potential therapeutic applications in sleep disorders and obesity management.
  • Antimicrobial Efficacy : A series of synthesized derivatives were evaluated for their activity against MTB. Compound variants showed promising results with significant inhibition at low concentrations, indicating their potential as anti-tuberculosis agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pentanamide, and how can purity be ensured?

  • Methodology : Multi-step organic synthesis involving sulfonylation and amide coupling. For example:

Synthesize the dihydroisoquinoline core via cyclization of phenethylamine derivatives under controlled pH and temperature .

Perform sulfonylation using sulfonyl chlorides in anhydrous solvents (e.g., dichloromethane) with a base (e.g., triethylamine) to form the sulfonyl ethyl intermediate .

Couple the intermediate with pentanoyl chloride using carbodiimide-based coupling agents (e.g., EDCI) and catalytic DMAP .

  • Purity Assurance : Use reverse-phase HPLC (C18 column, acetonitrile/ammonium formate buffer) for purification (>95% purity) and confirm structure via 1^1H NMR (e.g., δ 7.6–7.1 ppm for aromatic protons) and high-resolution mass spectrometry .

Q. How can researchers validate the compound’s interaction with biological targets like P-glycoprotein (P-gp)?

  • Methodology :

In vitro assays : Use calcein-AM efflux assays in P-gp-overexpressing cell lines (e.g., MDCK-MDR1). Inhibition of P-gp increases intracellular calcein fluorescence .

Competitive binding : Compare IC50_{50} values with known P-gp inhibitors (e.g., GF120918) using radiolabeled substrates like 3^3H-digoxin .

Structural analysis : Perform molecular docking to map interactions with the P-gp substrate-binding pocket, focusing on sulfonyl and dihydroisoquinoline motifs .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., sigma-2 receptor vs. P-gp inhibition) be resolved?

  • Data Analysis Framework :

Target specificity profiling : Use radioligand displacement assays (e.g., 125^{125}I-labeled sigma-2 ligands vs. 3^3H-azidopine for P-gp) to quantify binding affinities .

Gene knockout models : Compare activity in TMEM97 (sigma-2) knockout vs. wild-type cells to isolate receptor-specific effects .

Dose-response studies : Establish if dual activity is concentration-dependent (e.g., low μM for P-gp inhibition vs. nM for sigma-2 binding) .

  • Example : Structural analogs like compound 7h show P-gp inhibition (IC50_{50} = 0.12 μM) but negligible sigma-2 binding, suggesting substituent-driven selectivity .

Q. What strategies improve the compound’s pharmacokinetics for in vivo studies?

  • Approaches :

Radiosynthesis for biodistribution : Label with 18^{18}F via nucleophilic substitution (e.g., 30–35% radiochemical yield, >2,000 Ci/mmol specific activity) to track tissue uptake via PET imaging .

Lipid solubility optimization : Introduce methoxy or fluoro substituents to enhance blood-brain barrier penetration (logP >2.5) .

Metabolic stability : Use liver microsome assays to identify vulnerable sites (e.g., ester hydrolysis) and modify with deuterium or steric hindrance .

Q. How can researchers address discrepancies in cytotoxicity data across cell lines?

  • Methodology :

Panel testing : Screen across diverse cancer lines (e.g., NCI-60) to identify lineage-specific sensitivity (e.g., colon vs. breast cancer) .

Mechanistic profiling : Link cytotoxicity to target expression (e.g., qPCR for P-gp or sigma-2 receptors) .

Resistance induction : Generate resistant cell lines via chronic exposure and analyze ABCB1/P-gp upregulation via Western blot .

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